1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid
Overview
Description
1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid is a complex organic compound that combines multiple functional groups, including a naphthalene ring, a sulfonyl group, a pyrrolidine ring, and a piperidine ring
Preparation Methods
The synthesis of 1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene sulfonyl chloride, which is then reacted with 4-pyrrolidin-1-ylpiperidine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrrolidine and piperidine rings can interact with various receptors, affecting their signaling pathways and leading to potential therapeutic effects.
Comparison with Similar Compounds
1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine can be compared with other similar compounds, such as:
Naphthalene sulfonamides: These compounds share the naphthalene sulfonyl group and have similar chemical properties and reactivity.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are widely studied for their biological activity and potential therapeutic applications.
Piperidine derivatives: These compounds are known for their diverse pharmacological properties and are used in the development of various drugs.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S.C2H2O4/c22-24(23,19-8-7-16-5-1-2-6-17(16)15-19)21-13-9-18(10-14-21)20-11-3-4-12-20;3-1(4)2(5)6/h1-2,5-8,15,18H,3-4,9-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJBTVUAILXPMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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